4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid
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Overview
Description
4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H14FNO4S It is characterized by the presence of a fluorobenzyl group, a methylsulfonyl group, and an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine, methylsulfonyl chloride, and 4-aminobenzoic acid.
Formation of Intermediate: The first step involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride to form the intermediate 2-fluorobenzyl(methylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under suitable reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, efficient purification methods, and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the methylsulfonyl group can influence its solubility and stability. The amino benzoic acid moiety may contribute to its overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)benzoic acid: Similar in structure but lacks the fluorobenzyl group.
4-Methylsulfonylbenzoic acid: Contains the methylsulfonyl group but lacks the amino and fluorobenzyl groups.
2-Fluorobenzoic acid: Contains the fluorobenzyl group but lacks the methylsulfonyl and amino groups.
Uniqueness
4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is unique due to the combination of its fluorobenzyl, methylsulfonyl, and amino benzoic acid moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl-methylsulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUWBXIDSRAVMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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